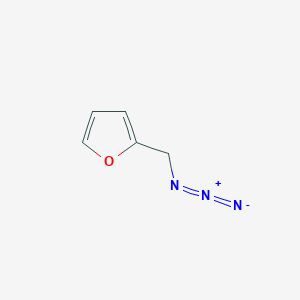

2-(azidomethyl)furan

Overview

Description

“2-(azidomethyl)furan” is a compound that contains both furan and azide groups . Furan is a volatile, heterocyclic, and carcinogenic compound that occurs in a wide range of thermally processed foods .

Synthesis Analysis

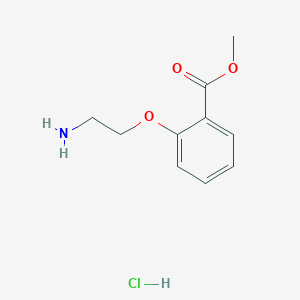

The synthesis of “this compound” and its derivatives has been explored in various studies. For instance, one study discussed the synthesis of 2-Azidomethyl-5-ethynylfuran, a new compound with both azide and alkyne moieties that can be used as a self-clickable monomer . Another study discussed the design and synthesis of new furan-based derivatives and evaluated their in vitro cytotoxic activity .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C5H5N3O . It is a furan derivative, which means it contains a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

Furan compounds, including “this compound”, can undergo various chemical reactions. For instance, the Diels–Alder cycloaddition is a powerful green methodology to upgrade bio-derived resources into valuable, renewable chemical products . The reactivity of the azide group linked to furfural has been tested via the efficient preparation of a broad range of furfural-containing triazoles .Physical And Chemical Properties Analysis

“this compound” is a compound with the formula C5H5N3O . Furan, a component of this compound, is known to be volatile and carcinogenic .Scientific Research Applications

Biobased Polyester Synthesis

2,5-Bis(hydroxymethyl)furan is a valuable biobased diol used in polyester synthesis. Enzymatic polymerization with various diacid ethyl esters results in novel biobased furan polyesters. These have applications in developing sustainable materials with desirable physical properties (Jiang et al., 2014).

Bio-Derived Self-Clickable Building Block

2-Azidomethyl-5-ethynylfuran, a compound with both azide and alkyne moieties, is synthesized from renewable biomass. Its reactivity is explored through the preparation of furfural-containing triazoles, demonstrating its potential in creating bio-based chemicals and materials using click-chemistry (Karlinskii et al., 2019).

Synthetic Methods for Azulene Derivatives

2H-cyclohepta[b]furan-2-one and its derivatives are used as precursors for synthesizing azulenes. These compounds have significant applications in pharmaceuticals and organic materials (Shoji et al., 2021).

Cascade Cyclization in Heterocyclic Synthesis

Methyl 2-(azidomethyl)furan-3-carboxylates react with 2-cyanoacetamides, leading to a series of N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides. This showcases its utility in synthesizing new heterocyclic systems (Yagodkina et al., 2017).

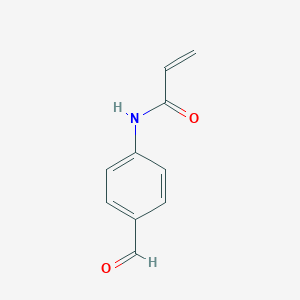

Organocatalytic Asymmetric Aza-Friedel-Crafts Alkylation

The asymmetric 1,2-aza-Friedel-Crafts reaction catalyzed by a chiral phosphoric acid using furan-2-ylamine derivatives has applications in creating atom-economical routes to furan derivatives (Uraguchi et al., 2004).

DNA Binding Studies

2,5-Bis(4-guanylphenyl)furan, a minor groove binding drug, shows high affinity for DNA sequences. Its comparison with berenil, a similar drug, has implications for drug design and therapeutic applications (Laughton et al., 1995).

Cobalt(III)-Catalyzed Synthesis of Heterocycles

Cobalt(III)-catalyzed syntheses of N-aryl-2H-indazoles and furans demonstrate a cost-effective approach to assemble heterocycles, valuable in pharmaceutical, agrochemical, and materials research (Hummel & Ellman, 2014).

Synthesis of Phosphonocarboxylates

The synthesis of aminomethyl derivatives of phosphonocarboxylates of the furan series has implications in the field of organic chemistry and pharmaceuticals (Pevzner, 2017).

Mechanism of Action

While the specific mechanism of action for “2-(azidomethyl)furan” is not explicitly mentioned in the search results, furan-based derivatives have been found to exhibit cytotoxic and tubulin polymerization inhibitory activities . Azide-modified nucleosides, which are important building blocks for RNA and DNA functionalization, are often used in click chemistry based on azide-alkyne cycloaddition .

Safety and Hazards

Future Directions

The future directions for “2-(azidomethyl)furan” and similar compounds involve further exploration of their synthesis, functionalization, and potential applications. For instance, one study discussed the potential of 2-Azidomethyl-5-ethynylfuran as a new bio-derived self-clickable building block . Another study highlighted the need for new methods of catalytic functionalization of non-reactive furan cores .

properties

IUPAC Name |

2-(azidomethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-8-7-4-5-2-1-3-9-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQAMKKRBKQSPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)

amine](/img/structure/B6611963.png)